(20S)-20-Hydroxypregn-4-en-3-one

Steroid Metabolism Endometrial Biology Enzymology

(20S)-20-Hydroxypregn-4-en-3-one, systematically designated 20α-dihydroprogesterone (20α-DHP), is an endogenous C21-steroid progestogen and the major 20α-reduced metabolite of progesterone generated by aldo-keto reductase family 1 members AKR1C1, AKR1C2, and AKR1C3. It serves as both a research probe for steroid receptor pharmacology and a critical pharmacopeial reference standard (e.g., Progesterone EP Impurity B) for quality control in progesterone-based pharmaceutical manufacturing.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 145-14-2
Cat. No. B134039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(20S)-20-Hydroxypregn-4-en-3-one
CAS145-14-2
Synonyms20 alpha Dihydroprogesterone
20 alpha Hydroxy 4 Pregnen 3 One
20 alpha Hydroxyprogesterone
20 alpha-Dihydroprogesterone
20 alpha-Hydroxy-4-Pregnen-3-One
20 alpha-Hydroxyprogesterone
20-alpha-Dihydroprogesterone
20-alpha-hydroxy- Pregn-4-en-3-one
20-alpha-Hydroxyprogesterone
20alpha Hydroxypregn 4 Ene 3 One
20alpha-Hydroxypregn-4-Ene-3-One
Dihydroprogesterone
Pregn 4 en 3 one, 20 alpha hydroxy
Pregn-4-en-3-one, 20-alpha-hydroxy-
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyRWBRUCCWZPSBFC-RXRZZTMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (20S)-20-Hydroxypregn-4-en-3-one (CAS 145-14-2) Identity & Biological Class


(20S)-20-Hydroxypregn-4-en-3-one, systematically designated 20α-dihydroprogesterone (20α-DHP), is an endogenous C21-steroid progestogen and the major 20α-reduced metabolite of progesterone generated by aldo-keto reductase family 1 members AKR1C1, AKR1C2, and AKR1C3 [1]. It serves as both a research probe for steroid receptor pharmacology and a critical pharmacopeial reference standard (e.g., Progesterone EP Impurity B) for quality control in progesterone-based pharmaceutical manufacturing [2]. Unlike the mere ‘inactive catabolite’ designation often assigned to downstream metabolites, 20α-DHP retains defined, quantifiable biological activities that exhibit stereochemical selectivity versus its 20β epimer and functional divergence from the parent hormone progesterone, making its specific sourcing essential for analytical and mechanistic studies.

Why a Generic Progesterone Analog Cannot Replace (20S)-20-Hydroxypregn-4-en-3-one (CAS 145-14-2)


Superficial structural homology among progestogens masks functionally decisive stereochemical and metabolic distinctions. The 20α-hydroxy orientation (20S) of (20S)-20-hydroxypregn-4-en-3-one dictates enzyme-substrate recognition that is completely inverted for the 20β (20R) epimer: human 20α-hydroxysteroid dehydrogenase (AKR1C1) catalyzes the reduction of progesterone to 20α-DHP with a Km of 0.6 µM but cannot generate 20β-DHP, while cytochrome P450c17 (CYP17A1) is inhibited far more potently by 20β-DHP than 20α-DHP [1]. At the receptor level, 20α-DHP exhibits measurable mineralocorticoid receptor (hMR) agonism (11.5% of aldosterone transactivation) and partial antagonism at the progesterone receptor, whereas 20β-DHP displays weak affinity across both nuclear and membrane progestin targets, producing qualitatively different transcriptional outcomes [2]. Furthermore, the two epimers exert opposing dominance in tissue-specific metabolic pathways: endometrial tissue produces 20α-DHP as the predominant product from progesterone, with 20β-DHP yields substantially lower [3]. Consequently, substituting a generic ‘20-hydroxyprogesterone’ or simply progesterone itself for (20S)-20-hydroxypregn-4-en-3-one introduces systematic errors in receptor pharmacology assays, cell differentiation experiments, and regulatory impurity quantification.

Product-Specific Quantitative Differentiation Evidence for (20S)-20-Hydroxypregn-4-en-3-one (CAS 145-14-2)


Stereochemical Dominance in Human Endometrial Progesterone Metabolism

In incubations of progesterone with human endometrial tissue, the principal metabolite formed is (20S)-20-hydroxypregn-4-en-3-one (20α-DHP), with 5α-pregnanedione as a secondary product and 20β-dihydroprogesterone (20β-DHP) appearing only as a minor metabolite [1]. This stereoselective reduction establishes 20α-DHP as the dominant endogenous endometrial progestogen metabolite, contrasting sharply with tissues expressing predominantly 5α-reductase pathways where 5α-pregnane derivatives predominate. No evidence for 17α-hydroxylase activity was detected, confirming metabolic exclusivity toward C-20 reduction.

Steroid Metabolism Endometrial Biology Enzymology

Divergent Progesterone-Like Activity: 20α-DHP Matches Progesterone, 20β-DHP Shows Only Partial Equivalence

In a comprehensive in vivo comparison assessing morphological endometrial transformation, serum hormone modulation, and mRNA/protein expression markers, (20S)-20-hydroxypregn-4-en-3-one (20α-DHP) exhibited progesterone-like activity identical to that of progesterone (P4), while 20β-DHP demonstrated only partial similarity [1]. When 20α-DHP and 20β-DHP were co-administered in a 1:1 mixture, the resulting progestogenic activity diverged from that of either epimer alone, confirming stereospecific pharmacodynamic outcomes.

Progestin Pharmacology Endometrial Receptivity Reproductive Toxicology

Human Mineralocorticoid Receptor Agonism: 20α-DHP Exhibits Quantifiable Transactivation While 20β-DHP Is Essentially Inactive

Among 16 progesterone metabolites evaluated for agonist activity at the human mineralocorticoid receptor (hMR) in transfected CV-1 cells, (20S)-20-hydroxypregn-4-en-3-one (20α-DHP) displayed the strongest agonistic potency of any metabolite tested, achieving 11.5% of aldosterone-mediated transactivation [1]. Its binding affinity for hMR was 3- to 10-fold lower than that of progesterone, yet it retained measurable antagonistic activity, inhibiting approximately 35% of aldosterone-induced transactivation at 100 nM. By contrast, more extensively reduced metabolites (including C-20 and ring-A reduced species) showed only weak affinity and negligible agonism.

Nuclear Receptor Pharmacology Mineralocorticoid Signaling Steroid Receptor Selectivity

Aromatase (CYP19A1) Inhibition in Breast Cancer Cells: 20α-DHP IC50 of ~5 µM in MCF-7aro

(20S)-20-hydroxypregn-4-en-3-one (20α-DHP) inhibits aromatase (CYP19A1) activity in MCF-7aro breast cancer cells with an IC50 of approximately 5 µM, blocking local estrogen biosynthesis . This property distinguishes 20α-DHP from progesterone, which does not itself directly inhibit aromatase at comparable concentrations, and from 5α-pregnane metabolites that exert primarily mitogenic effects through membrane receptors. The aromatase-inhibitory function is specifically enriched in normal breast tissue, where 20α-DHP is the predominant progesterone metabolite.

Aromatase Inhibition Breast Cancer Intracrinology

Selective LH Release Potentiation in Rodent Pituitary: 20α-DHP Superior to Progesterone and 20β-DHP

In LH-RH-primed immature male rats, intravenous administration of (20S)-20-hydroxypregn-4-en-3-one (20α-DHP) selectively promoted luteinizing hormone (LH) release without significantly affecting follicle-stimulating hormone (FSH) [1]. This effect was stereochemically shared: 20β-DHP also selectively promoted LH release, but 20α-DHP was described as 'particularly potent in this concern.' By contrast, progesterone, cortisone, and dehydroepiandrosterone significantly facilitated FSH release instead, while estrone and 17α-hydroxyprogesterone suppressed both LH and FSH. The differential pituitary response confirms that 20α-DHP engages gonadotropin-regulatory pathways distinct from those activated by progesterone.

Neuroendocrinology Pituitary Gonadotropin Regulation Reproductive Pharmacology

Regulatory Identity: Exclusive Pharmacopeial Specification as Progesterone EP Impurity B

(20S)-20-hydroxypregn-4-en-3-one is codified in the European Pharmacopoeia as Progesterone EP Impurity B, requiring specific stereochemical identity (20S-configuration) for regulatory compliance [1]. The 20R epimer (20β-DHP) is classified separately as Progesterone EP Impurity C, establishing distinct regulatory identities with separate acceptance criteria, retention times in HPLC methods, and toxicological qualification thresholds [2]. Analytical method development, validation, and quality control release for progesterone drug substance and drug product mandate the use of the precise 20S epimer reference standard; substitution with racemic 20-hydroxyprogesterone or the 20R epimer yields erroneous impurity quantification and potential regulatory non-compliance.

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Best Research and Industrial Application Scenarios for (20S)-20-Hydroxypregn-4-en-3-one (CAS 145-14-2)


Endometrial Progesterone Metabolism & Luteal Phase Modeling

Investigators studying progesterone catabolism in human endometrium require (20S)-20-hydroxypregn-4-en-3-one as the authentic primary metabolite standard. Endometrial tissue converts progesterone predominantly to 20α-DHP, with 20β-DHP formed only as a minor metabolite [1]. Use of 20α-DHP as an analytical reference material enables accurate quantification of endogenous 20α-HSD activity in endometrial biopsy specimens, luteal phase defect assessments, and in vitro models of endometrial stromal cell decidualization. The compound's identical progesterone-like activity in endometrial transformation assays further supports its use as a progesterone surrogate in experiments where continuous progesterone exposure would complicate data interpretation due to receptor downregulation.

Pharmaceutical Quality Control: Progesterone Drug Substance & Product Release Testing

QC laboratories performing batch release testing of progesterone active pharmaceutical ingredient (API) and finished dosage forms under Ph. Eur. monographs must source (20S)-20-hydroxypregn-4-en-3-one as Progesterone EP Impurity B reference standard [2]. The compound enables HPLC system suitability testing, impurity identification by relative retention time, and quantitative determination of the 20α-hydroxy impurity against established acceptance limits. Given the separate regulatory identity of the 20R epimer as Impurity C, procurement of the stereochemically correct 20S epimer (CAS 145-14-2) is non-negotiable for valid analytical data supporting ANDA/NDA submissions.

Mineralocorticoid Receptor Pharmacology & Selective Modulator Screening

20α-DHP serves as a calibrated partial agonist tool for human mineralocorticoid receptor (hMR) assays, producing 11.5% of maximal aldosterone transactivation and approximately 35% antagonism at 100 nM [3]. This intermediate efficacy profile fills a gap between full agonists (aldosterone, cortisol), strong antagonists (progesterone, 17α-OH-P), and inactive metabolites, enabling structure-activity relationship (SAR) studies around C-20 substitution effects on hMR modulation. Researchers screening for tissue-selective MR modulators can employ 20α-DHP as a benchmark compound representing the upper boundary of metabolite-driven MR activity.

Breast Intracrinology: Aromatase Regulation & Estrogen Deprivation Studies

Studies on local estrogen biosynthesis regulation in breast tissue benefit from 20α-DHP's dual functionality as both a progestogenic agent and an aromatase inhibitor (IC50 ~5 µM in MCF-7aro cells) . This profile is particularly relevant for investigating the progesterone metabolite milieu in normal breast versus breast tumor tissue, where metabolic partitioning between 20α-DHP (aromatase-inhibitory, predominant in normal tissue) and 5α-pregnane derivatives (mitogenic, predominant in tumor tissue) may determine net estrogen availability and proliferative drive.

Quote Request

Request a Quote for (20S)-20-Hydroxypregn-4-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.